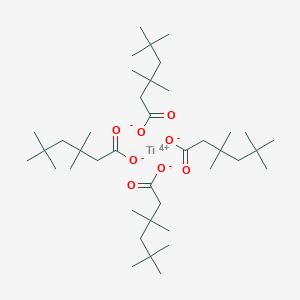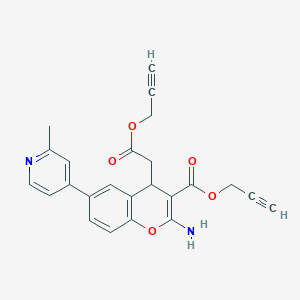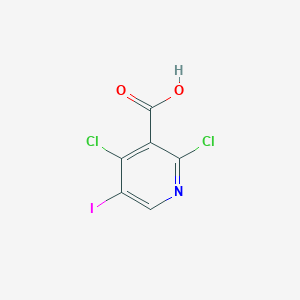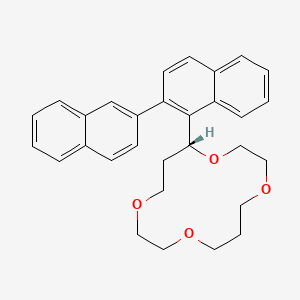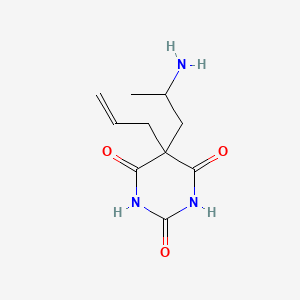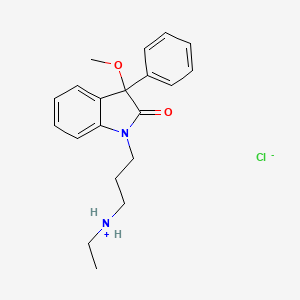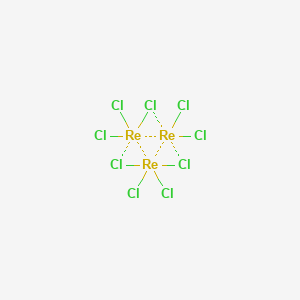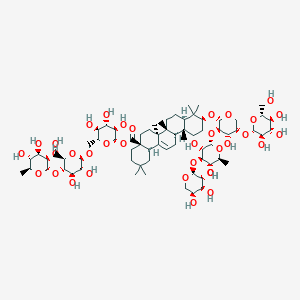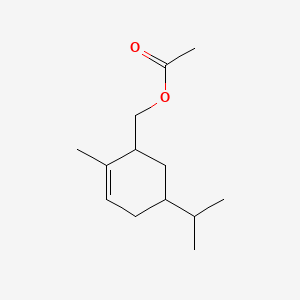
2,2,4-Trimethylpentane-1,3-diyl dipropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethylpentane-1,3-diyl dipropionate is an organic compound with the molecular formula C14H26O4. It is a derivative of 2,2,4-trimethylpentane, where the hydroxyl groups are esterified with propionic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethylpentane-1,3-diyl dipropionate typically involves the esterification of 2,2,4-trimethylpentane-1,3-diol with propionic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation columns .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethylpentane-1,3-diyl dipropionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces esters with different functional groups.
Scientific Research Applications
2,2,4-Trimethylpentane-1,3-diyl dipropionate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Employed in the study of ester hydrolysis and enzyme kinetics.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethylpentane-1,3-diyl dipropionate involves its hydrolysis to release 2,2,4-trimethylpentane-1,3-diol and propionic acid. The ester bond is cleaved by enzymatic or chemical hydrolysis, leading to the formation of the corresponding alcohol and acid. This hydrolysis process is crucial for its applications in drug delivery and biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate: Another ester derivative of 2,2,4-trimethylpentane, used as a plasticizer.
2,4,4-Trimethylpentane-1,3-diyl bis(2-methylpropanoate): Similar structure but with different ester groups.
Uniqueness
2,2,4-Trimethylpentane-1,3-diyl dipropionate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Its ability to undergo hydrolysis and participate in various chemical reactions makes it versatile for multiple applications in research and industry .
Properties
CAS No. |
32815-92-2 |
|---|---|
Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
(2,2,4-trimethyl-3-propanoyloxypentyl) propanoate |
InChI |
InChI=1S/C14H26O4/c1-7-11(15)17-9-14(5,6)13(10(3)4)18-12(16)8-2/h10,13H,7-9H2,1-6H3 |
InChI Key |
BBXVZOFESFUKEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


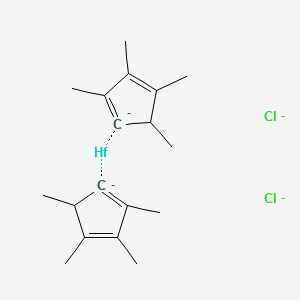


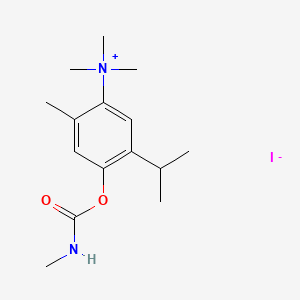
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(1-oxopentyl)oxime]](/img/structure/B13734796.png)
